3-[4-(methoxycarbonyl)-1H-pyrazol-1-yl]butanoic acid
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Overview
Description
3-[4-(methoxycarbonyl)-1H-pyrazol-1-yl]butanoic acid is an organic compound with the molecular formula C9H12N2O4 It is characterized by the presence of a pyrazole ring substituted with a methoxycarbonyl group and a butanoic acid chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(methoxycarbonyl)-1H-pyrazol-1-yl]butanoic acid typically involves the reaction of 4-(methoxycarbonyl)-1H-pyrazole with butanoic acid derivatives under specific conditions. One common method includes the use of esterification reactions where the carboxylic acid group of butanoic acid reacts with the hydroxyl group of the pyrazole derivative in the presence of a catalyst such as sulfuric acid or hydrochloric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This method allows for the precise control of reaction parameters and can be easily scaled up for large-scale production. Additionally, the use of automated systems in continuous flow synthesis can enhance the reproducibility and yield of the compound.
Chemical Reactions Analysis
Types of Reactions
3-[4-(methoxycarbonyl)-1H-pyrazol-1-yl]butanoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the methoxycarbonyl group to a hydroxyl group.
Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the pyrazole ring.
Scientific Research Applications
3-[4-(methoxycarbonyl)-1H-pyrazol-1-yl]butanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism by which 3-[4-(methoxycarbonyl)-1H-pyrazol-1-yl]butanoic acid exerts its effects involves interactions with specific molecular targets and pathways. The methoxycarbonyl group can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The pyrazole ring can interact with enzymes and receptors, modulating their function and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-(methoxycarbonyl)-1H-pyrazole: A precursor in the synthesis of 3-[4-(methoxycarbonyl)-1H-pyrazol-1-yl]butanoic acid.
Butanoic acid derivatives: Compounds with similar carboxylic acid chains but different substituents on the pyrazole ring.
Uniqueness
This compound is unique due to the specific combination of the methoxycarbonyl group and the butanoic acid chain attached to the pyrazole ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
3-(4-methoxycarbonylpyrazol-1-yl)butanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O4/c1-6(3-8(12)13)11-5-7(4-10-11)9(14)15-2/h4-6H,3H2,1-2H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIKDTOOVAYFTKD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)O)N1C=C(C=N1)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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